molecular formula C11H24N2 B13155634 1-(2-Methylpropyl)-2-(propan-2-yl)piperazine

1-(2-Methylpropyl)-2-(propan-2-yl)piperazine

Cat. No.: B13155634
M. Wt: 184.32 g/mol
InChI Key: HHUSKXPMJADLRH-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2-(propan-2-yl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-2-(propan-2-yl)piperazine typically involves the alkylation of piperazine with appropriate alkyl halides. One common method is the reaction of piperazine with 2-methylpropyl bromide and propan-2-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-2-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced alkyl groups.

    Substitution: Derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

1-(2-Methylpropyl)-2-(propan-2-yl)piperazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-2-(propan-2-yl)piperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)piperazine: Lacks the propan-2-yl group, resulting in different chemical properties and reactivity.

    2-(Propan-2-yl)piperazine:

    N-Methylpiperazine: Contains a single methyl group, leading to distinct chemical behavior and uses.

Uniqueness

1-(2-Methylpropyl)-2-(propan-2-yl)piperazine is unique due to the presence of both 2-methylpropyl and propan-2-yl groups, which confer specific steric and electronic effects

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1-(2-methylpropyl)-2-propan-2-ylpiperazine

InChI

InChI=1S/C11H24N2/c1-9(2)8-13-6-5-12-7-11(13)10(3)4/h9-12H,5-8H2,1-4H3

InChI Key

HHUSKXPMJADLRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCNCC1C(C)C

Origin of Product

United States

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